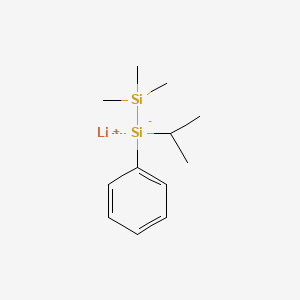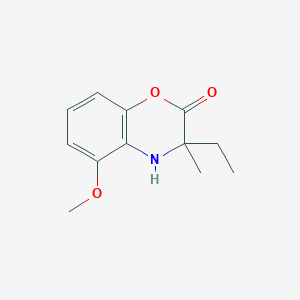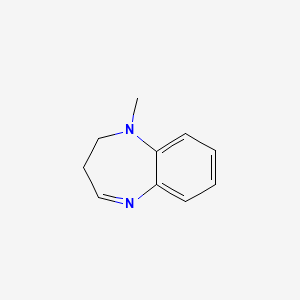
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anti-anxiety, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by a benzene ring fused with a seven-membered diazepine ring, which includes nitrogen atoms at positions 1 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine can be synthesized through various methods. One common approach involves the condensation of aromatic o-diamines with ketones. For instance, the reaction of o-phenylenediamine with acetone in the presence of a catalyst such as BiCl3 can yield 1,5-benzodiazepines . The reaction typically proceeds under mild conditions and shows good functional group compatibility.
Another method involves the use of γ-Fe2O3@SiO2/Ce(OTf)3 as a catalyst in a one-pot three-component domino reaction. This method allows for the efficient synthesis of 1,5-benzodiazepine-2,3-dicarboxylates by reacting substituted 1,2-phenylenediamine, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate in ethanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product. Catalysts such as BiCl3 and γ-Fe2O3@SiO2/Ce(OTf)3 are preferred due to their efficiency and recyclability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use as an anxiolytic, anticonvulsant, and muscle relaxant.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. It is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and anticonvulsant effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Shares a similar core structure but with different substituents.
Uniqueness
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacological activity and chemical reactivity. Its methyl group at position 1 and the dihydro nature of the compound contribute to its distinct properties compared to other benzodiazepines.
Properties
CAS No. |
787518-40-5 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-methyl-2,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-7H,4,8H2,1H3 |
InChI Key |
IIWNRRWSRCQSLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


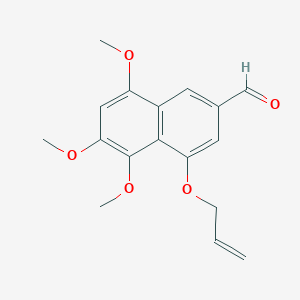
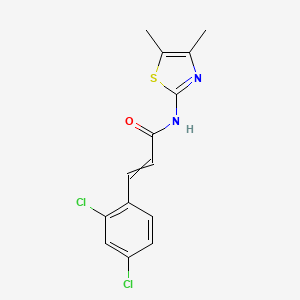
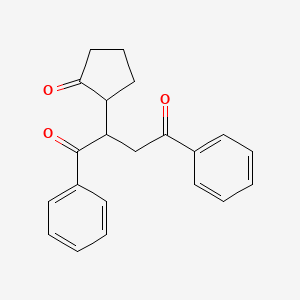
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)

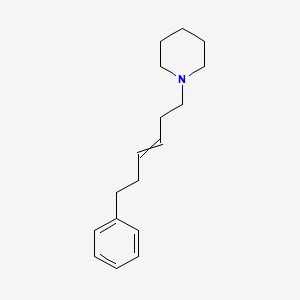
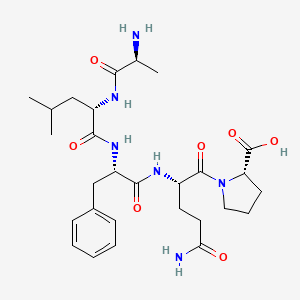
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)


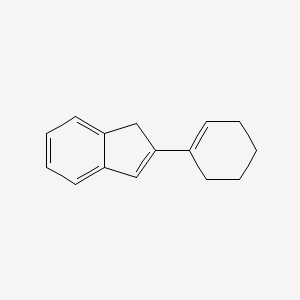
![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
